1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group, a fluoro-methylphenyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Substitution with the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction using appropriate fluoro-methylphenyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine and a carboxylating agent such as carbonyl diimidazole or carbonyldiimidazole.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-methylphenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-ethyl-N-(3-chloro-4-methylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
1-ethyl-N-(3-fluoro-4-ethylphenyl)-1H-pyrazole-5-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H14FN3O |
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Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14FN3O/c1-3-17-12(6-7-15-17)13(18)16-10-5-4-9(2)11(14)8-10/h4-8H,3H2,1-2H3,(H,16,18) |
InChI Key |
IXCQZJCCBNDVTF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)C)F |
Origin of Product |
United States |
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